2,4',5-Trichlorobiphenyl

Gas chromatography Retention index PCB congener identification

2,4',5-Trichlorobiphenyl (PCB 31, CAS 16606-02-3, molecular weight 257.543 g/mol) is a trichlorinated biphenyl congener bearing chlorine substituents at the 2, 4′, and 5 positions on the biphenyl scaffold. It belongs to the class of lower-chlorinated polychlorinated biphenyls (LC-PCBs), which predominate in indoor air and are subject to distinct toxicological assessment relative to higher-chlorinated, dietary-accumulated congeners.

Molecular Formula C12H7Cl3
Molecular Weight 257.5 g/mol
CAS No. 16606-02-3
Cat. No. B150608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4',5-Trichlorobiphenyl
CAS16606-02-3
Synonyms4,2’,5’-Trichlorobiphenyl;  Delor 103;  PCB 31;  2,4’,5-Trichloro-1,1’-biphenyl
Molecular FormulaC12H7Cl3
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl
InChIInChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H
InChIKeyVAHKBZSAUKPEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.55e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





2,4',5-Trichlorobiphenyl (PCB 31, CAS 16606-02-3): A Lower-Chlorinated Biphenyl Congener for Environmental Analysis and Toxicological Research


2,4',5-Trichlorobiphenyl (PCB 31, CAS 16606-02-3, molecular weight 257.543 g/mol) is a trichlorinated biphenyl congener bearing chlorine substituents at the 2, 4′, and 5 positions on the biphenyl scaffold [1]. It belongs to the class of lower-chlorinated polychlorinated biphenyls (LC-PCBs), which predominate in indoor air and are subject to distinct toxicological assessment relative to higher-chlorinated, dietary-accumulated congeners [2]. Unlike the widely monitored indicator congener PCB 28 (2,4,4′-trichlorobiphenyl), PCB 31 features a 2,5-substitution pattern on one ring that confers differentiated physicochemical behavior, metabolic fate, and chromatographic properties. Analytical reference standards of PCB 31 are available as certified reference materials (CRMs) in isooctane solution, typically at concentrations of 10–100 µg/mL, supporting its use in environmental monitoring and method validation .

Why Trichlorobiphenyl Congeners Cannot Be Interchanged: Substitution-Pattern-Driven Differences in Environmental Fate, Metabolism, and Analytical Behavior


Among the 209 PCB congeners, trichlorobiphenyls with identical molecular formula (C₁₂H₇Cl₃) and molecular weight (257.54 g/mol) can exhibit substantially divergent environmental and biological behaviors solely on the basis of chlorine substitution pattern. The 2,5-dichloro substitution motif on one phenyl ring of PCB 31 drives a unique metabolic preference toward methylthio metabolite formation (excretion ratio of methylthio to hydroxy products = 2.8), in marked contrast to congeners lacking this pattern [1]. In gas chromatography, PCB 31 is one of only seven congeners designated as a retention index marker across all 209 PCBs, a role not shared by PCB 28—yet these two congeners are among the most challenging to chromatographically resolve, requiring baseline separation at a resolution ≥0.9 in regulatory analyses [2][3]. Furthermore, the position-specific dechlorination susceptibility of PCB 31 (2,4,5-CB) under anaerobic conditions yields a distinct acclimation profile relative to other trichlorobiphenyl isomers such as 2,4,6-CB, which can exhibit acclimation times exceeding 52 weeks in some sediments versus 21 days for PCB 31 [4]. Selecting a generic trichlorobiphenyl without accounting for these substitution-specific properties risks systematic error in environmental fate modeling, misidentification in chromatographic analysis, and misinterpretation of toxicological endpoints.

Quantitative Differentiation Evidence for 2,4',5-Trichlorobiphenyl (PCB 31) Relative to Closest Chlorination-Level Analogs


Retention Index Marker Designation: PCB 31 vs. PCB 28 in Authoritative GC Index Systems

In the authoritative retention index system established by Chu and Hong (2004) for identification of all 209 PCB congeners, PCB 31 (2,4′,5-trichlorobiphenyl) is explicitly selected as one of only seven retention index marker congeners—alongside PCB 8, 44, 101, 138, 180, and 194—against which all other PCB retention indices are calculated on both DB-XLB and DB-5 capillary columns [1]. PCB 28 is not included among these marker congeners. The marker selection was based on the criterion that these seven congeners are common in technical mixtures and environmental samples and display a linear dependence of retention time on chlorine number under temperature-programmed conditions. The 95% confidence limit for retention index measurement is ±0.1 index unit under identical chromatographic conditions and ±0.4 unit under varying column head pressures [1]. Furthermore, the chromatographic separation of PCB 28 from PCB 31 is recognized as one of the critical resolution challenges in regulatory PCB analysis, requiring a minimum resolution of 0.9 per EN 16167 [2].

Gas chromatography Retention index PCB congener identification Method validation

Comparative Methylthio-to-Hydroxy Metabolite Excretion Ratio: PCB 31 (TriCB) vs. Tetra-through-HexaCB Congeners

In a direct comparative in vivo study by Haraguchi et al. (1997), rats were intraperitoneally administered 2,4′,5-trichlorobiphenyl (TriCB, i.e., PCB 31), 2,3′,4′,5-tetrachlorobiphenyl (TetraCB), 2,2′,4′,5,5′-pentachlorobiphenyl (PentaCB), and 2,2′,3′,4′,5,5′-hexachlorobiphenyl (HexaCB), and the fecal excretion ratios of methylthio to hydroxy metabolites were quantitatively determined [1]. The methylthio/hydroxy excretion ratio for TriCB (PCB 31) was 2.8, indicating a strong metabolic preference for sulfur-containing metabolite formation. This ratio dropped precipitously with increasing chlorination: 1.3 for TetraCB, 0.04 for PentaCB, and 0.02 for HexaCB—representing a 140-fold difference between TriCB and HexaCB. The 3-/4-hydroxy substitution ratio was 0.6 for TriCB versus 35 for HexaCB. Critically, 4-methylsulfonyl derivatives were selectively retained in lung tissue across all congeners, but the substantially higher methylthio formation rate from PCB 31 predicts greater pulmonary accumulation of methylsulfonyl metabolites compared to higher-chlorinated analogs [1].

PCB metabolism Methylsulfonyl metabolites Tissue retention Excretion ratio

Anaerobic Microbial Reductive Dechlorination: Acclimation Time of PCB 31 (2,4,5-CB) vs. Isomeric Trichlorobiphenyls in Contaminated Sediments

Williams (1994) conducted a systematic comparative study of the microbial reductive dechlorination of six trichlorobiphenyl congeners (each bearing all three chlorines on a single phenyl ring) in anaerobic sediment slurries from three PCB-contaminated sites: Hudson River (NY), Silver Lake (MA), and Woods Pond (MA) [1]. The acclimation time—defined as the lag period before dechlorination products were first detected—was determined for each congener. PCB 31 (designated 2,4,5-CB in the study) exhibited an acclimation time of 21 days in all three sediments, placing it among the fastest-dechlorinated congeners alongside 2,3,4-CB and 3,4,5-CB (both also 21 days). In striking contrast, the isomeric 2,4,6-trichlorobiphenyl (2,4,6-CB) required 21–28 days in Hudson River sediment, 56 days in Woods Pond, and >52 weeks in Silver Lake sediment before dechlorination was observed. The 2,4,5-CB congener (PCB 31) was dechlorinated via removal of the chlorine between the two adjacent chlorines (the 4-position), yielding 2,5-CB as the primary product across all sediments [1]. This conserved dechlorination pathway contrasts with the sediment-dependent, multi-pathway dechlorination observed for 2,4,6-CB.

Microbial dechlorination Sediment bioremediation Acclimation time Anaerobic degradation

Photosensitized Degradation Kinetics of PCB 31 in Dissolved Organic Matter: Quantified Rate Constants for Environmental Fate Modeling

Chen et al. (2012) determined the photosensitized degradation kinetics of PCB 31 in the presence of three distinct dissolved organic matter (DOM) types under simulated solar irradiation [1]. At a DOM concentration of 5 mg/L, the pseudo-first-order degradation rate constants (k) for PCB 31 were 0.0933 h⁻¹ (humic acid sodium, HA), 0.0651 h⁻¹ (Suwannee River NOM, SRNOM), and 0.0486 h⁻¹ (Nordic Reservoir NOM, NRNOM) over the initial 12-hour period [1]. This corresponds to half-lives of approximately 7.4 h, 10.6 h, and 14.3 h, respectively. Mechanistic analysis via inhibitory experiments demonstrated that intra-DOM singlet oxygen (¹O₂) accounted for 47.1% of PCB 31 degradation, while hydroxyl radicals (·OH) contributed 35.1%, with the remaining fraction attributable to triplet-state DOM (³DOM) and direct photolysis [1]. Five degradation products were identified by GC-MS: 4-chlorobenzoic acid, 2,5-dichlorobenzoic acid, hydroxy-2,5-dichlorobenzoic acid, 4-hydroxy-2′,5′-dichlorobiphenyl, and hydroxy-trichlorobiphenyls. The allochthonous DOM types (HA, SRNOM) exhibited significantly higher reactivity than the autochthonous NRNOM, with HA producing a 1.9-fold higher rate constant than NRNOM [1].

Photodegradation Dissolved organic matter Pseudo-first-order kinetics Environmental photochemistry

AhR Partial Antagonism and Endocrine Activity Profile: PCB 31 vs. Dioxin-Like Coplanar PCBs

Pěnčíková et al. (2018) assessed the in vitro toxicological profiles of six environmentally prominent lower-chlorinated PCB congeners (PCB 4, 8, 11, 18, 28, and 31) using a panel of reporter gene assays and functional cellular bioassays [1]. PCB 31, along with PCB 8 and PCB 28, was identified as a partial inhibitor of aryl hydrocarbon receptor (AhR)-mediated transcriptional activity, in contrast to dioxin-like coplanar PCBs such as PCB 126, which are potent AhR agonists with an assigned WHO toxic equivalency factor (TEF) of 0.1 [2]. All six tested LC-PCBs, including PCB 31, exhibited anti-androgenic activity within the nanomolar to micromolar range and estrogenic activity at micromolar concentrations. Additionally, PCB 31 was found to inhibit gap junctional intercellular communication (GJIC) at micromolar concentrations and to act as a partial constitutive androstane receptor (CAR) and pregnane X receptor (PXR) agonist, although it was less active at CAR/PXR than PCB 4, 8, and 18 [1]. PCB 31 did not induce oxidative stress, unlike PCB 8, but did trigger arachidonic acid release [1].

Aryl hydrocarbon receptor Endocrine disruption Anti-androgenic Toxic equivalency

Optimal Application Scenarios for 2,4',5-Trichlorobiphenyl (PCB 31): Evidence-Driven Procurement and Research Use Cases


GC-MS Retention Index Calibration and PCB Congener Identification Library Construction

Environmental and food safety laboratories building congener-specific PCB identification libraries should procure PCB 31 as a primary retention index anchor standard. As demonstrated by Chu and Hong (2004), PCB 31 is one of only seven congeners that define the retention index scale against which all 209 PCB congeners are identified on both DB-XLB and DB-5 columns [1]. Its inclusion in calibration sets directly supports compliance with EPA Method 1628 for determination of all 209 PCB congeners in wastewater, where PCB 31 is among the 65 priority congeners selected based on chromatographic retention time characteristics . The critically important chromatographic separation of PCB 31 from PCB 28 (resolution ≥0.9 required in EN 16167) further mandates that any laboratory performing regulatory PCB analysis maintain PCB 31 as an individual reference standard to verify column performance and peak assignment [2].

In Vivo Toxicokinetic Studies of Methylsulfonyl Metabolite Formation and Pulmonary Tissue Retention

Researchers investigating PCB metabolite-mediated toxicity in lung and other tissues should select PCB 31 as a model trichlorobiphenyl based on its uniquely high methylthio/hydroxy excretion ratio of 2.8—a value 140-fold greater than that of hexachlorobiphenyl and 2.2-fold greater than the tetrachlorinated 2,3′,4′,5-TetraCB [3]. This metabolic profile makes PCB 31 the congener of choice for studying the mercapturic acid pathway, methylsulfonyl metabolite formation, and bronchial-seeking metabolite accumulation, as established in multiple rodent studies where 4-methylsulfonyl-2,4′,5-trichlorobiphenyl was selectively retained in lung tissue and tracheobronchial mucosa [3][4]. Using PCB 28 as a surrogate for these studies would be inappropriate given its distinct substitution pattern and consequent differences in metabolite profile.

Sediment Bioremediation Feasibility Studies and Monitored Natural Attenuation Modeling

For environmental consultants and remediation engineers evaluating monitored natural attenuation (MNA) as a remediation strategy at PCB-contaminated sediment sites, PCB 31 serves as a conservative yet predictable tracer for microbial dechlorination activity. The Williams (1994) dataset demonstrates that PCB 31 (2,4,5-CB) undergoes dechlorination with a uniform 21-day acclimation period across three sediment types from geographically distinct sites (Hudson River, Silver Lake, Woods Pond), in contrast to the highly variable, sediment-dependent acclimation observed for isomers such as 2,4,6-CB (>52 weeks in Silver Lake) [5]. This conserved kinetic behavior makes PCB 31 a more reliable indicator for assessing dechlorination potential at new sites than isomers with erratic lag-phase behavior.

Lower-Chlorinated PCB Indoor Air Exposure Assessment and Endocrine Disruption Screening

Public health researchers and exposure scientists conducting indoor air PCB monitoring should include PCB 31 in their analytical panels based on its confirmed presence in indoor air alongside PCB 8, 11, 18, and 28, as documented in the HESPERUS cohort and related studies of airborne LC-PCBs [6]. The Pěnčíková et al. (2018) in vitro profiling data demonstrate that PCB 31 shares the anti-androgenic and estrogenic activity profile characteristic of indoor-air-relevant LC-PCBs, but with the specific distinction that it does not induce oxidative stress—unlike PCB 8 [6]. This congener-specific toxicological nuance is critical for cumulative risk assessment models that sum or weight congener effects, as erroneously attributing PCB 8-like oxidative stress potential to PCB 31 would bias hazard characterization.

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